
5-nitro-1H-indole-3-carboxylic acid
Übersicht
Beschreibung
5-Nitro-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole carboxylic acids, which are known for their diverse biological activities and potential therapeutic applications. The indole core is a common motif in many natural products and pharmaceuticals, and the nitro group at the 5-position introduces additional chemical reactivity that can be exploited in drug design and synthesis .
Synthesis Analysis
The synthesis of nitroindole derivatives can be achieved through various methods. For instance, indoline-2-carboxylic acid can be transformed into 6-nitroindoline-2-carboxylic acid, and subsequently dehydrogenated to yield methyl 6-nitroindole-2-carboxylate. This process demonstrates the feasibility of introducing a nitro group into the indole framework and highlights the potential for further functionalization at different positions on the indole ring . Additionally, the synthesis of 1H-indole-3-carboxylic acid derivatives has been reported, where the indole core is functionalized with various substituents, indicating the versatility of indole chemistry in generating a wide array of compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The indole-3-carboxylic acid moiety forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are further linked into a sheet structure through peripheral intermolecular hydrogen bonds. This arrangement is crucial for the stability and crystalline nature of these compounds . The addition of a nitro group to the indole ring can influence the electronic distribution and molecular conformation, which may affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The presence of both a carboxylic acid group and a nitro group in the indole framework allows for a variety of chemical reactions. Carboxylic acids can form adducts with other molecules through hydrogen bonding, as seen in the formation of molecular adducts with nitroquinoline. These adducts involve charge transfer and a network of hydrogen-bonding interactions, which can be exploited in the design of materials with non-linear optical properties . The nitro group is a versatile functional group that can undergo reduction, coupling, and substitution reactions, making it a valuable handle for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The nitro group is an electron-withdrawing group that can affect the acidity of the carboxylic acid and the overall polarity of the molecule. These properties are important for the solubility, stability, and reactivity of the compound. The crystalline nature of these compounds, as evidenced by X-ray diffraction studies, is indicative of their potential for forming well-ordered solid-state structures, which is important for applications in materials science and pharmaceutical formulation .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
5-Nitro isatin derivatives, including those based on 5-Nitro-1H-Indole-3-Carboxylic Acid, have shown potential in corrosion inhibition. One study synthesized new derivatives and evaluated their effectiveness as corrosion inhibitors in sea water, finding compound (2) as the most efficient inhibitor. This was supported by quantum mechanical calculations and experimental measurements like potentiodynamic polarization and Scanning Electron Microscopy (SEM) (Ahmed, 2018).
NMR Spectroscopy Characterization
Indole-5-carboxylic acid and its derivatives have been characterized by proton NMR spectroscopy. This study focused on the trimer of indole-5-carboxylic acid formed during electro-polymerization, using one- and two-dimensional NMR techniques for thorough analysis (Mackintosh, Mount, & Reed, 1994).
Synthesis of Novel Carboxamides
Research on the synthesis of novel 3- and 5-substituted indole-2-carboxamides includes developing compounds from 5-nitro-indole-2-carboxylate. This process involved various steps like the conversion to amides and reduction of the nitro group, demonstrating the versatility of this compound in organic synthesis (Bratton, Roth, Trivedi, & Unangst, 2000).
Study of Molecular Cocrystals
The study of molecular adducts involving indole-3-acetic acid and indole-2-carboxylic acid with 5-nitroquinoline revealed insights into charge transfer and hydrogen-bonding interactions. These adducts, especially in thin film form, showed potential for non-linear optical applications, although improvements in optical quality are needed (Lynch, Mistry, Smith, Byriel, & Kennard, 1998).
Photophysical Studies
Research into the proton transfer reactions of various indolecarboxylic acids in excited states has been conducted. This includes studying the acidity constants for prototropic equilibria in different states, contributing to a deeper understanding of photochemical reactions in these compounds (Krishnamurthy, Sinha, & Dogra, 1986).
Antimicrobial and Antiproliferative Activities
Studies on the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from nitroindole-2-carbohydrazides, including 5-nitro-1H-indole-2-carboxylic acid derivatives, have been conducted. These compounds have shown promising biological activities, expanding the potential applications of these derivatives in pharmaceutical research (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Zukünftige Richtungen
Indole derivatives, including 5-nitro-1H-indole-3-carboxylic acid, have attracted increasing attention in recent years due to their potential therapeutic applications . They are of interest in the search for new drugs and have been used in the treatment of various disorders . The development of new methods for the synthesis of indole derivatives is a current area of research .
Wirkmechanismus
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A likely mechanism involves the reduction of the nitro group to the nitroso group, followed by the formation of n-hydroxyindole, and its reduction to indole .
Biochemical Pathways
Indole derivatives, including 5-nitro-1H-indole-3-carboxylic acid, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The Trp→Indole-3-Pyruvate→Indole-3-Lactate→Indole-3-Acrylate→Indole-3-Propionate Pathway is one such pathway .
Pharmacokinetics
Indole and its derivatives can enter the liver through the circulation for further catalysis and affect liver metabolism and immune response .
Result of Action
Indole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
5-nitro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-2-1-5(11(14)15)3-6(7)8/h1-4,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOJXNVTVWRZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289821 | |
| Record name | 5-nitro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6958-37-8 | |
| Record name | 6958-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{2-[2-(acetylamino)ethoxy]-4-aminophenoxy}ethyl)acetamide](/img/structure/B3023353.png)


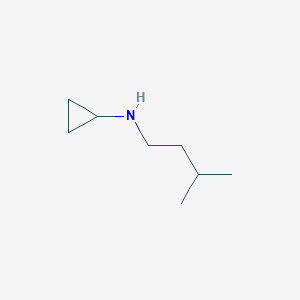
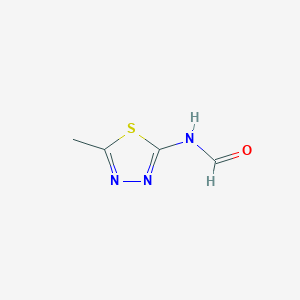

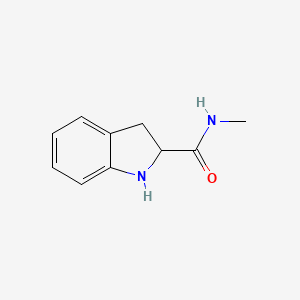

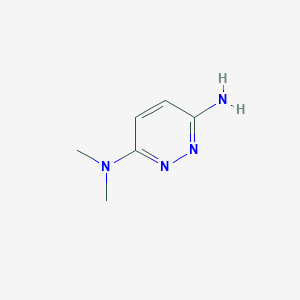
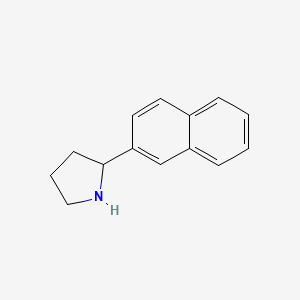
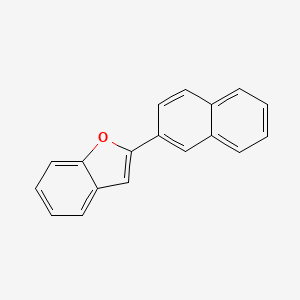
![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)
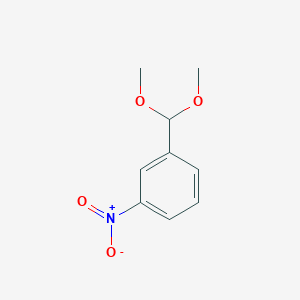
![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)